4-Desfluoro-2-fluoro Pimozide-d5

Stable Isotope Labeling LC-MS/MS Quantification Impurity Profiling

This stable isotope-labeled Pimozide Impurity C analog is a regioisomer-specific internal standard for ANDA filers and QC laboratories performing compendial impurity testing per EP and ICH Q3B guidelines. Its 2-fluoro/4-fluorophenyl substitution ensures faithful chromatographic retention matching of Impurity C, while the +5 Da deuteration eliminates isotopic cross-talk with the native impurity in MRM acquisition, enabling IDMS quantification at ≤0.15% qualification thresholds. Substitution with generic Pimozide-d5 introduces regioisomeric misassignment risks due to identical molecular formula (C28H24D5F2N3O) but different reversed-phase retention behavior.

Molecular Formula C28H29F2N3O
Molecular Weight 466.6 g/mol
Cat. No. B12414942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desfluoro-2-fluoro Pimozide-d5
Molecular FormulaC28H29F2N3O
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=CC=C5F
InChIInChI=1S/C28H29F2N3O/c29-21-13-11-20(12-14-21)23(24-6-1-2-8-25(24)30)7-5-17-32-18-15-22(16-19-32)33-27-10-4-3-9-26(27)31-28(33)34/h1-4,6,8-14,22-23H,5,7,15-19H2,(H,31,34)/i15D2,16D2,22D
InChIKeyANQIIAZYBPBRFM-UOBGKEBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Desfluoro-2-fluoro Pimozide-d5: Certified Reference Standard for Pimozide EP Impurity C Quantification


4-Desfluoro-2-fluoro Pimozide-d5 (CAS unlabeled base: 2512213-29-3) is a stable isotope-labeled (deuterated, d5) analog of the Pimozide European Pharmacopoeia Impurity C [1]. Pimozide Impurity C, chemically defined as 1-[1-[(4RS)-4-(2-fluorophenyl)-4-(4-fluorophenyl)butyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one, is a regioisomeric, monodesfluoro impurity arising during the synthesis of the diphenylbutylpiperidine antipsychotic Pimozide [2]. The target compound incorporates five deuterium atoms (d5) into this impurity scaffold, yielding a molecular formula of C28H24D5F2N3O and a molecular weight of 466.58 g/mol . This isotopic labeling distinguishes it from both the unlabeled impurity (C28H29F2N3O, MW 461.55) and from the deuterated parent drug Pimozide-d5 (C28H24D5F2N3O, MW 466.58), which shares an identical molecular formula but differs in the positional attachment of fluorine atoms (4,4'-bis(4-fluorophenyl) versus 2-fluoro/4-fluorophenyl regioisomerism) [3].

Why 4-Desfluoro-2-fluoro Pimozide-d5 Cannot Be Replaced by Other Deuterated Pimozide Analogs in Impurity-Specific LC-MS/MS Methods


Regulatory analytical methods for Pimozide drug substance and finished product require the specific identification and quantification of Impurity C (4-Desfluoro-2-fluoro Pimozide) as a process-related impurity, distinct from Impurity A, B, D, E, or F [1]. Substituting a generic deuterated Pimozide standard (e.g., Pimozide-d5) for the impurity-specific labeled analog introduces two critical failures: (1) chromatographic co-elution or incomplete resolution, because Pimozide-d5 possesses a different fluorine substitution pattern (symmetrical 4,4'-bis(4-fluorophenyl)) that alters its reversed-phase retention behavior relative to the 2-fluoro/4-fluorophenyl regioisomer ; and (2) mass spectrometric ambiguity, as Pimozide-d5 shares the identical molecular formula (C28H24D5F2N3O, MW 466.58) and nominal mass with the target compound, yet the two regioisomers may exhibit distinct fragmentation spectra and matrix effects, compromising the accuracy of multiple reaction monitoring (MRM) quantification without chromatographic separation . The use of the impurity-matched internal standard thus ensures structural fidelity between the calibrant and the analyte, a fundamental requirement for isotope dilution mass spectrometry (IDMS)-based quantification in compendial compliance and ANDA submissions [2].

Quantitative Differentiation Evidence for 4-Desfluoro-2-fluoro Pimozide-d5 Against Closest Structural Analogs and Deuterated Alternatives


Molecular Weight Isotopic Shift: 4-Desfluoro-2-fluoro Pimozide-d5 (d5) vs. Unlabeled Impurity C (d0)

The incorporation of five deuterium atoms into 4-Desfluoro-2-fluoro Pimozide introduces a +5 Da mass shift relative to the unlabeled Impurity C (C28H29F2N3O). The d5-labeled compound possesses a molecular weight of 466.58 g/mol versus 461.55 g/mol for the d0 compound, providing a 5 Da mass difference sufficient to eliminate isotopic cross-talk between the internal standard and the native analyte in triple quadrupole MS detection . This exceeds the minimum +3 Da shift recommended for reliable LC-MS/MS internal standardization, as the natural abundance 13C isotopologue of the unlabeled analyte (approx. +1 to +2 Da) does not overlap with the d5-labeled quantifier ion [1].

Stable Isotope Labeling LC-MS/MS Quantification Impurity Profiling

Regioisomeric Differentiation: 4-Desfluoro-2-fluoro Pimozide-d5 (Impurity C) vs. Pimozide-d5 (Parent Drug Labeled Standard)

4-Desfluoro-2-fluoro Pimozide-d5 and Pimozide-d5 share an identical molecular formula (C28H24D5F2N3O, MW 466.58) and nominal mass, yet they are constitutional regioisomers with distinct fluorine attachment patterns. The target compound bears a 2-fluorophenyl group and a 4-fluorophenyl group on the butyl linker (asymmetric substitution), while Pimozide-d5 bears two identical 4-fluorophenyl groups (symmetrical substitution) [1]. This structural difference alters the molecular dipole moment and hydrophobic surface area, producing distinct reversed-phase HPLC retention times. Although specific ΔtR values are column- and method-dependent, the difference in positional isomerism is sufficiently pronounced that compendial methods for Pimozide impurity profiling achieve baseline resolution between Impurity C and the parent drug peak [2].

Regioisomer Separation Chromatographic Selectivity Impurity-Specific Reference Standard

Labeling Degree (d5 vs. d4): Deuterium Atom Count and Its Impact on Isotopic Purity and Quantification Dynamic Range

Commercially available deuterated analogs of 4-Desfluoro-2-fluoro Pimozide include both d4-labeled and d5-labeled forms. The d5 variant incorporates one additional deuterium atom compared to the d4 form (e.g., 4-Desfluoro-2-fluoro Pimozide-d4, C28H24D5F2N3O listed by some vendors as a d4 product with same formula; or the alternative d4 version C28H25D4F2N3O, MW 465.57). The d5 form (5 deuterium atoms) provides a +5 Da mass shift versus the unlabeled analyte, compared to a +4 Da shift for the d4 form. For analytes with molecular weights in the 460 Da range, the +5 Da shift reduces the probability of isotopic cross-contamination from the [M+H+4] natural abundance isotopologue of the native impurity (which arises from 13C, 2H, and 15N contributions), thereby extending the lower limit of quantification (LLOQ) for impurity methods requiring <0.05% reporting thresholds . Additionally, the d5 labeling on the fluorophenyl ring provides a distinct 19F NMR signature, as the deuterium substitution modulates 19F chemical shifts through isotopic perturbation of resonance .

Deuterium Incorporation Isotopic Purity Internal Standard Suitability

EP Compendial Identity: Regulatory Traceability of 4-Desfluoro-2-fluoro Pimozide-d5 as Impurity C Reference Standard

4-Desfluoro-2-fluoro Pimozide is officially designated as Pimozide EP Impurity C by the European Pharmacopoeia, with a defined chemical identity: 1-[1-[(4RS)-4-(2-fluorophenyl)-4-(4-fluorophenyl)butyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one [1]. The deuterated analog (d5) is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility. This formal compendial designation distinguishes Impurity C from Impurity B (Desfluoro Pimozide, CAS 1997-93-9, monodesfluoro with only one fluorine on the 4-position phenyl ring) and Impurity A (Benperidol EP Impurity A HCl), each of which has a distinct chemical structure requiring its own labeled internal standard [3].

Pharmacopeial Compliance Reference Standard Traceability ANDA Regulatory Submission

Recommended Procurement and Application Scenarios for 4-Desfluoro-2-fluoro Pimozide-d5 Based on Differentiation Evidence


ANDA Regulatory Submission: Impurity C Method Validation Using Isotope Dilution LC-MS/MS

For generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) for Pimozide tablets, the EP and ICH Q3B guidelines require identification and quantification of specified impurity C at levels typically ≤0.1% (identification threshold) and ≤0.15% (qualification threshold). 4-Desfluoro-2-fluoro Pimozide-d5 serves as the stable isotope-labeled internal standard for LC-MS/MS quantification of this specific regioisomer, enabling accurate correction for matrix effects and recovery variability. The +5 Da mass shift (vs. unlabeled Impurity C, Section 3, Evidence Item 1) ensures that MRM transitions for the internal standard do not suffer from isotopic cross-talk with the native impurity, while the regioisomeric specificity (Section 3, Evidence Item 2) guarantees that the method quantifies Impurity C and not Impurity B or the parent drug. This compound is thus irreplaceable for ANDA filers who must demonstrate method specificity per ICH Q2(R1) [1].

GMP Quality Control Batch Release Testing for Pimozide API

Active Pharmaceutical Ingredient (API) manufacturers operating under cGMP must test each Pimozide batch for specified impurities against EP monograph acceptance criteria. Impurity C is one of the listed specified impurities requiring routine monitoring. Using 4-Desfluoro-2-fluoro Pimozide-d5 as the internal standard in the validated related substances HPLC or LC-MS method ensures structural fidelity with Impurity C (Section 3, Evidence Item 3). This avoids the risk of misidentification that would arise if a generic deuterated Pimozide standard were substituted, given that Pimozide-d5 and Impurity C-d5 share identical molecular formulas (C28H24D5F2N3O) but are distinct regioisomers requiring chromatographic separation [2]. Procurement of this specific labeled impurity standard is the only way to maintain compendial compliance during batch release testing.

Forced Degradation and Stability-Indicating Method Development

During stability-indicating method development, forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on Pimozide drug substance generate complex degradation product mixtures that may include Impurity C among other degradation products. 4-Desfluoro-2-fluoro Pimozide-d5 is used as the internal standard to track Impurity C formation specifically, exploiting the +5 Da mass difference for unambiguous peak assignment in LC-MS chromatograms even when multiple degradation products co-elute. This application leverages both the deuterium labeling (for mass spectrometric selectivity) and the regioisomeric authenticity (for correct impurity identification), as documented across the evidence items in Section 3 [3].

Pharmacokinetic Interaction Studies Involving Pimozide Metabolism

Although 4-Desfluoro-2-fluoro Pimozide-d5 is primarily an impurity standard rather than a pharmacokinetic internal standard, it has utility in in vitro metabolism studies where the metabolic fate of Impurity C itself needs to be distinguished from that of the parent drug. Because Pimozide is metabolized primarily via CYP3A4-mediated N-dealkylation, co-administered CYP3A4 inhibitors can elevate both parent drug and impurity levels. Using impurity-specific labeled standards (Impurity C-d5 for Impurity C quantification, and Pimozide-d5 for parent drug quantification) enables simultaneous, interference-free monitoring of both species in human liver microsome incubations. The regioisomeric specificity of the impurity standard prevents cross-talk between the parent drug and impurity channels, a differentiation not achievable with a single generic deuterated standard [4].

Quote Request

Request a Quote for 4-Desfluoro-2-fluoro Pimozide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.